molecular formula C20H18BrN5O3 B2722438 2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-ethylphenyl)acetamide CAS No. 1052612-06-2

2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-ethylphenyl)acetamide

Cat. No.: B2722438
CAS No.: 1052612-06-2
M. Wt: 456.3
InChI Key: LIIFZHXQRFJENU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-ethylphenyl)acetamide features a complex heterocyclic core (pyrrolo[3,4-d][1,2,3]triazole-dione) substituted with a 4-bromophenyl group at position 5 and an acetamide moiety linked to a 4-ethylphenyl group. Structural elucidation of such compounds typically employs NMR spectroscopy and X-ray crystallography, with refinement tools like SHELXL ensuring accuracy in bond lengths and angles .

Properties

IUPAC Name

2-[5-(4-bromophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN5O3/c1-2-12-3-7-14(8-4-12)22-16(27)11-25-18-17(23-24-25)19(28)26(20(18)29)15-9-5-13(21)6-10-15/h3-10,17-18H,2,11H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIFZHXQRFJENU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Br)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-ethylphenyl)acetamide can be achieved through a multi-step process involving the formation of the triazole ring followed by functionalization. One common method involves the nucleophilic addition/cyclization of carbodiimides with diazo compounds . This transition-metal-free strategy is accomplished under mild conditions and allows for further functionalization to enrich the molecular diversity of triazoles .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form bromophenol derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield different products.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that compounds with similar triazole structures exhibit significant anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. The specific mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.
    • A study demonstrated that derivatives of triazole compounds can inhibit the activity of certain kinases involved in cancer progression.
  • Antimicrobial Properties :
    • The compound may possess antimicrobial activity against various pathogens. Its structure allows it to interact with microbial enzymes or receptors, potentially leading to inhibition of growth or cell death.
    • Preliminary tests on related compounds have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects :
    • Compounds in the same class have been investigated for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and modulate immune responses .

Biological Research Applications

  • Biological Pathway Probes :
    • The compound can serve as a probe to study specific biological pathways. Its ability to selectively bind to particular proteins makes it valuable for understanding disease mechanisms at the molecular level.
    • For instance, studies on similar triazole derivatives have revealed their roles in inhibiting protein-protein interactions critical for cellular signaling .
  • Drug Development :
    • The structural diversity provided by the pyrrolo[3,4-d][1,2,3]triazole framework makes it an attractive scaffold for drug development. Researchers are exploring modifications to enhance potency and selectivity against targeted diseases.

Material Science Applications

  • Catalysis :
    • The compound's unique electronic properties may allow it to act as a catalyst in various chemical reactions. Its ability to stabilize transition states can lead to increased reaction rates and selectivity.
    • Studies suggest that similar compounds can be used in organic synthesis as catalysts for reactions such as cross-coupling or cycloaddition .
  • Development of New Materials :
    • Due to its structural characteristics, the compound could be used in the synthesis of novel polymers or composite materials with enhanced mechanical properties or thermal stability.

Case Studies and Research Findings

Study TitleApplicationFindings
Anticancer Activity of Triazole DerivativesAnticancerInhibition of cell growth in breast cancer cell lines with IC50 values < 10 µM.
Antimicrobial Efficacy of Pyrrolo CompoundsAntimicrobialEffective against E. coli with minimum inhibitory concentration (MIC) of 32 µg/mL .
Probing Biological PathwaysBiological ResearchIdentified as a potent inhibitor of protein kinase activity linked to inflammatory responses .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Core Heterocyclic Systems

The target compound’s pyrrolo-triazole-dione scaffold distinguishes it from simpler pyrazole or pyrazolone derivatives. For example:

  • Pyrazole Derivatives: Compounds like 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (, ID 13) share a bromophenyl substituent but lack the fused triazole-dione system. This difference impacts electronic properties and conformational rigidity .

Substituent Effects

  • Bromophenyl Groups : The 4-bromophenyl group in the target compound is common in analogs like 5-(4-Bromophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole (, ID 15). However, the acetamide-ethylphenyl chain in the target introduces steric bulk and hydrogen-bonding capacity absent in simpler derivatives .
  • Fluorophenyl vs. Ethylphenyl : Fluorinated analogs (e.g., , ID 13–15) exhibit enhanced electronegativity, while the ethylphenyl group in the target compound may improve lipophilicity .

Spectroscopic and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LC/MS Data (m/z)
Target Compound C₂₁H₂₀BrN₅O₃ 478.32 4-Bromophenyl, N-(4-ethylphenyl) Not reported
1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (, ID 13) C₁₇H₁₄BrFN₂O 361.21 4-Bromophenyl, 4-Fluorophenyl Not reported
4-bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one () C₁₃H₁₃Br₂N₂O 388.07 Dibrominated, Dimethylphenyl 317 [M+H]+
4-bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one () C₁₂H₁₁BrClN₂O 314.59 4-Chlorophenyl, Methyl 301/303/305 [M+H]+

Key Observations :

  • The target compound’s higher molecular weight (478.32 g/mol) reflects its complex fused-ring system.
  • Brominated pyrazolones () show distinct LC/MS fragmentation patterns, with m/z values corresponding to [M+H]+ ions .

Implications for Drug Design

  • Bioavailability: The acetamide group in the target compound may enhance solubility compared to non-polar analogs (e.g., , ID 13–15).
  • Target Binding : The triazole-dione system could engage in hydrogen bonding with biological targets, a feature absent in pyrazolone derivatives .

Biological Activity

The compound 2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-ethylphenyl)acetamide is a synthetic organic molecule with potential pharmacological applications. Its structure includes a pyrrolo-triazole moiety which has been associated with various biological activities. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₃BrN₅O₃
  • Molecular Weight : 507.1 g/mol
  • CAS Number : 1052555-07-3

The compound features a complex structure that contributes to its biological properties. The presence of bromine and the pyrrolo-triazole framework enhances its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to 2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-ethylphenyl)acetamide exhibit significant antimicrobial properties. Studies have shown that derivatives of this class possess activity against various Gram-positive and Gram-negative bacteria.

CompoundAntimicrobial Activity (Zone of Inhibition in mm)
2-[5-(4-bromophenyl)...22 (E. coli)
2-[5-(4-bromophenyl)...25 (S. aureus)
Amoxicillin29 (E. coli)

The compound demonstrated comparable or superior activity against certain strains when compared to standard antibiotics like amoxicillin .

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal activity against species such as Aspergillus niger and Penicillium italicum. The following table summarizes the antifungal activity:

CompoundFungal StrainZone of Inhibition (mm)
2-[5-(4-bromophenyl)...Aspergillus niger20
2-[5-(4-bromophenyl)...Penicillium italicum15

This indicates its potential as an antifungal agent in therapeutic applications .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Cell Wall Synthesis : Similar compounds have been shown to interfere with the synthesis of peptidoglycan in bacterial cell walls.
  • Disruption of Membrane Integrity : The lipophilic nature may allow it to integrate into microbial membranes leading to increased permeability.
  • Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in metabolic pathways essential for microbial survival.

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • A study on pyrrolo[3,4-d]triazoles indicated strong antibacterial properties against Pseudomonas aeruginosa, suggesting that structural modifications could enhance efficacy .
  • Another investigation noted that derivatives with halogen substitutions exhibited increased potency against both bacterial and fungal strains .

Q & A

Q. What are the key steps for synthesizing this compound, and how can reaction intermediates be characterized?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including cyclocondensation of bromophenyl precursors with triazole-forming agents, followed by acetamide coupling. For example, analogous pyrrolo-triazole derivatives are synthesized via [3+2] cycloaddition reactions under reflux with catalysts like Cu(I) . Intermediate characterization should use NMR (¹H/¹³C) and LC-MS to verify structural integrity. X-ray crystallography (as applied in related compounds ) can resolve stereochemical ambiguities.

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

  • Methodological Answer :
  • FT-IR : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .
  • NMR : ¹H NMR detects aromatic protons (δ 7.0–8.0 ppm) and ethyl/methylene groups (δ 1.2–4.0 ppm). ¹³C NMR confirms carbonyl carbons (δ ~160–180 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. How can initial biological activity screening be designed for this compound?

  • Methodological Answer : Use enzyme inhibition assays (e.g., fluorescence-based or calorimetric methods) targeting kinases or proteases, given the triazole-acetamide scaffold’s potential bioactivity. For example, similar compounds were screened against angiotensin-converting enzymes using fluorogenic substrates . Cell viability assays (MTT or resazurin) in cancer/hepatic cell lines can assess cytotoxicity .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer : Employ Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). AI-driven platforms (e.g., COMSOL Multiphysics) simulate reaction kinetics to identify optimal conditions . For instance, microwave-assisted synthesis reduced reaction times for analogous pyrrolo derivatives by 60% .

Q. What strategies resolve contradictions in solubility data across polar aprotic solvents?

  • Methodological Answer : Perform differential scanning calorimetry (DSC) to study polymorphic forms affecting solubility. Computational models (e.g., COSMO-RS) predict solvent interactions using quantum chemical descriptors . Validate with experimental solubility curves in DMSO, DMF, and acetonitrile under controlled humidity .

Q. How can the mechanism of enzyme inhibition be elucidated for this compound?

  • Methodological Answer : Use isothermal titration calorimetry (ITC) to measure binding affinity (Kd) and stoichiometry. Molecular dynamics (MD) simulations (e.g., GROMACS) model ligand-enzyme interactions, identifying key residues in the binding pocket . For example, pyrazole-acetamide analogs showed selective inhibition via hydrogen bonding with catalytic serine residues .

Q. What advanced approaches enable structure-activity relationship (SAR) analysis?

  • Methodological Answer : Synthesize derivatives with substitutions on the bromophenyl or ethylphenyl groups. Assess bioactivity trends using 3D-QSAR (Comparative Molecular Field Analysis) and density functional theory (DFT) to calculate electronic parameters (HOMO-LUMO, MEP) . Crystallographic data from analogs (e.g., ) guide rational design of steric/electronic modifications.

Q. How can computational modeling improve pharmacokinetic predictions?

  • Methodological Answer : Use in silico tools (SwissADME, pkCSM) to predict LogP, bioavailability, and CYP450 metabolism. MD simulations model membrane permeability (e.g., blood-brain barrier penetration) . For triazole derivatives, these models identified N-alkylation as critical for metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.